2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde
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Overview
Description
2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a cyclopropane ring and a methoxy-substituted oxolane ring .
Preparation Methods
The synthesis of 2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde involves several stepsThe reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with a focus on scalability and cost-effectiveness .
Chemical Reactions Analysis
2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of cyclopropane-containing compounds on biological systems.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes and proteins, potentially inhibiting their function. The methoxy group and oxolane ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane-containing compounds, such as:
Cyclopropane-1-carbaldehyde: Lacks the methoxy and oxolane rings, making it less complex.
2-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde: Contains a hydroxy group instead of a methoxy group, which can alter its reactivity and interactions.
2-(3-Methoxyoxolan-3-yl)cyclopropane-1-methanol:
These comparisons highlight the unique features of this compound, such as its specific functional groups and structural complexity.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(3-methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c1-11-9(2-3-12-6-9)8-4-7(8)5-10/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
XZWRMCXJCDOUBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCOC1)C2CC2C=O |
Origin of Product |
United States |
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